Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 3-(2-ethoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanol.
Substitution: 3-(2-substituted phenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. This hydrolysis can modulate various biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-ethoxyphenyl)-3-hydroxypropanoate: Similar structure but with the ethoxy group at the para position.
Methyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(2-methoxyphenyl)-3-hydroxypropanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H18O4 |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-12-8-6-5-7-10(12)11(14)9-13(15)17-4-2/h5-8,11,14H,3-4,9H2,1-2H3 |
InChI Key |
XSHHQBLRSZDMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OCC)O |
Origin of Product |
United States |
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